molecular formula C20H24ClN3O3 B2480245 1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea CAS No. 941896-25-9

1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea

Cat. No. B2480245
CAS RN: 941896-25-9
M. Wt: 389.88
InChI Key: RBJBYYANZJKSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals known for their potential in various applications, including as intermediates in organic synthesis and possibly in medicinal chemistry. Its structure suggests interactions between different functional groups, which could influence its reactivity and physical-chemical properties.

Synthesis Analysis

The synthesis of compounds similar to "1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea" often involves multiple steps, including the formation of urea derivatives from corresponding amines and isocyanates. For example, studies on related compounds have demonstrated synthesis routes involving initial formation of aryl-ureas followed by modifications to introduce specific substituents (Gaudreault et al., 1988).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of aromatic rings, a urea moiety, and various substituents that can influence the overall molecular geometry and electronic distribution. Crystallographic studies of similar compounds provide insights into the dihedral angles between rings and the orientation of functional groups, crucial for understanding the compound's reactivity and interactions (Choi et al., 2011).

Scientific Research Applications

Nonlinear Optical Properties

Studies on nonlinear optical (NLO) properties of derivatives similar to 1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea have highlighted their significant potential. For instance, bis-chalcone derivatives, which share a common structural motif with urea derivatives, have been synthesized and found to exhibit remarkable second harmonic generation (SHG) conversion efficiencies and hyperpolarizabilities, indicating their usefulness in optical applications (Shettigar et al., 2006). These properties are critical for the development of new materials for optical switching, modulation, and telecommunication technologies.

Anti-cancer Potential

Another significant application of urea derivatives involves their potential as anti-cancer agents. Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase, which plays a crucial role in inhibiting cancer cell proliferation. By reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, these compounds demonstrate a promising pathway for the development of non-toxic, targeted anti-cancer therapies (Denoyelle et al., 2012).

Photodegradation Studies

Investigations into the photodegradation and hydrolysis of substituted urea herbicides provide insights into environmental behavior and degradation pathways of these compounds. Understanding the degradation kinetics and mechanisms of urea derivatives, including those structurally related to this compound, is essential for assessing their environmental impact and persistence (Gatidou & Iatrou, 2011).

Electro-Fenton Degradation

The Electro-Fenton process has been applied to degrade antimicrobials, highlighting the potential for similar urea derivatives to be treated using advanced oxidation processes. This method, which generates hydroxyl radicals, can effectively degrade complex organic molecules, suggesting a pathway for mitigating the environmental impact of urea-based compounds (Sirés et al., 2007).

Corrosion Inhibition

Research on the inhibition effect of certain urea derivatives on mild steel corrosion in acidic solutions indicates that these compounds can serve as effective corrosion inhibitors. The study of their adsorption behavior and inhibition mechanisms could inform the development of new materials for protecting metal surfaces in corrosive environments (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-26-18-4-2-3-15(13-18)19(24-9-11-27-12-10-24)14-22-20(25)23-17-7-5-16(21)6-8-17/h2-8,13,19H,9-12,14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJBYYANZJKSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.